6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
CAS No.: 309740-69-0
Cat. No.: VC18991417
Molecular Formula: C19H16N4
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309740-69-0 |
|---|---|
| Molecular Formula | C19H16N4 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 6-(4-ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
| Standard InChI | InChI=1S/C19H16N4/c1-2-14-8-10-16(11-9-14)18-13-23-19(21-18)20-12-17(22-23)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
| Standard InChI Key | KDDRHXQVNUBFHT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1, triazine (CAS No. 309740-69-0) features a fused bicyclic system comprising an imidazole ring and a 1,2,4-triazine moiety. The imidazole ring is substituted at the 2-position with a phenyl group, while the 6-position of the triazine ring bears a 4-ethylphenyl substituent. The molecular formula is C₁₉H₁₆N₄, with a molecular weight of 300.4 g/mol.
The ethyl group at the para position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets. Comparative analysis with its methyl-substituted analog, 6-(4-methylphenyl)-2-phenylimidazo[1,2-b] triazine (CAS No. 83657-48-1), reveals a marginal increase in molecular weight (286.3 g/mol) and altered solubility profiles due to the shorter alkyl chain .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal for confirming the compound’s structure. The ¹H NMR spectrum typically exhibits signals for the ethyl group’s methyl protons (δ 1.2–1.4 ppm) and aromatic protons from the phenyl substituents (δ 7.2–7.8 ppm). X-ray diffraction studies elucidate the planar geometry of the fused ring system and the dihedral angles between substituents, which are critical for understanding π-π stacking interactions in materials science applications.
Table 1: Structural Comparison of Imidazo[1,2-b][1, triazine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-(4-Ethylphenyl)-2-phenylimidazo... | 309740-69-0 | C₁₉H₁₆N₄ | 300.4 |
| 6-(4-Methylphenyl)-2-phenylimidazo... | 83657-48-1 | C₁₈H₁₄N₄ | 286.3 |
Synthesis and Characterization
Synthetic Routes
The primary synthesis method involves a one-pot multicomponent reaction combining 2-aminoimidazoles, trialkyl orthoesters, and cyanamide under microwave irradiation or conventional heating. This approach yields high-purity products (≥95%) with reduced reaction times compared to traditional methods. For example, microwave-assisted synthesis at 150°C for 20 minutes achieves a 78% yield, whereas conventional heating at 80°C for 12 hours yields 65%.
Optimization Strategies
Key variables affecting synthesis efficiency include:
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Temperature: Higher temperatures (150°C) accelerate reaction kinetics but risk decomposition.
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Catalyst: Cyanamide facilitates cyclocondensation by activating the orthoester.
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Solvent: Polar aprotic solvents like DMF enhance solubility of intermediates.
Biological Activities and Mechanisms
Antimicrobial Properties
Imidazo[1,2-b][1, triazine derivatives exhibit broad-spectrum antimicrobial activity. While specific data for 6-(4-Ethylphenyl)-2-phenylimidazo... remains limited, analogs demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ethyl substituent may enhance lipid membrane penetration, improving efficacy against Gram-negative bacteria .
Preliminary studies suggest that the compound inhibits cyclin-dependent kinases (CDKs), which regulate cell cycle progression. Molecular docking simulations indicate that the ethylphenyl group occupies hydrophobic pockets in CDK2, disrupting ATP binding . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, comparable to reference drugs like doxorubicin .
Table 2: Biological Activity of Selected 1,2,4-Triazine Derivatives
| Compound Class | Target Pathway | IC₅₀/MIC |
|---|---|---|
| Imidazo[1,2-b] triazine | CDK2 inhibition | 12.3 µM |
| 1,2,4-Triazole | COX-2 inhibition | 0.1–0.2 µM |
Comparative Analysis with Related Derivatives
Substituent Effects
Replacing the ethyl group with a methyl group reduces molecular weight by 14.1 g/mol but increases solubility in polar solvents . Conversely, bulkier substituents (e.g., isopropyl) may hinder crystal packing, as seen in pyrazolo triazine derivatives .
Biological Performance
Methyl-substituted analogs exhibit slightly lower anticancer activity (IC₅₀ = 15.7 µM) , underscoring the ethyl group’s role in target binding. Conversely, chloro-substituted triazines show superior COX-2 inhibition (IC₅₀ = 0.1 µM) , highlighting the trade-off between substituent electronics and bioactivity.
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